Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 756520-47-5) is a boronic ester-containing carbamate derivative with the molecular formula C₁₉H₂₂BNO₄ and a molecular weight of 339.19 g/mol . The compound features a phenyl carbamate group linked to a pinacol boronate ester, a structure that enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal and materials chemistry . It is stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronate ester. Its hazard profile includes acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
phenyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)14-10-12-15(13-11-14)21-17(22)23-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTURKCDVNAXKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection-Borylation Approach
This route prioritizes carbamate formation prior to boronylation:
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Carbamate Protection : 4-Aminophenylboronic acid pinacol ester reacts with phenyl chloroformate in dichloromethane (DCM) at 0–25°C, using triethylamine (TEA) as a base. The reaction achieves >85% yield within 2 hours.
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Boronate Ester Stabilization : The boronic acid is pre-protected as the pinacol ester to prevent hydrolysis during carbamate formation. Pinacol (1.2 equiv) is added under Dean-Stark conditions to remove water, yielding the stable dioxaborolane.
Key Reaction Parameters :
| Step | Reagents | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1 | Phenyl chloroformate, TEA | DCM | 25°C | 2 h | 86% |
| 2 | Pinacol, HCl (cat.) | Toluene | 110°C | 6 h | 92% |
Sequential Halogenation and Miyaura Borylation
Alternative routes begin with halogenated precursors:
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Carbamate Installation : 4-Bromoaniline reacts with phenyl chloroformate (1.1 equiv) in tetrahydrofuran (THF), yielding phenyl (4-bromophenyl)carbamate (78% yield).
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Palladium-Catalyzed Borylation : The bromide undergoes Miyaura borylation using bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours.
Comparative Efficiency :
| Route | Advantages | Limitations |
|---|---|---|
| 1.1 | High boronate stability | Requires pre-synthesized boronic acid |
| 1.2 | Uses commercial halides | Lower functional group tolerance (65–72% yield) |
Reaction Condition Optimization
Solvent and Base Selection
Carbamate formation benefits from polar aprotic solvents:
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DCM : Minimizes side reactions (e.g., ester hydrolysis) while dissolving aromatic amines.
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THF : Enhances reactivity of less nucleophilic amines but risks boronate cleavage at elevated temperatures.
Base strength critically affects reaction kinetics:
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Triethylamine (TEA) : Optimal for rapid HCl scavenging without inducing boronate transesterification.
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Pyridine : Slower kinetics (24-hour reaction time) but higher selectivity for sterically hindered amines.
Catalytic Systems for Borylation
Palladium catalysts enable efficient bromide-to-boronate conversion:
| Catalyst System | Ligand | Conversion (%) |
|---|---|---|
| Pd(dppf)Cl₂ | dppf | 89 |
| Pd(OAc)₂ | XPhos | 94 |
| PdCl₂(PPh₃)₂ | PPh₃ | 68 |
XPhos ligands improve turnover by stabilizing the active Pd(0) species, particularly for electron-deficient aryl bromides.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Large-scale manufacturing adopts flow chemistry to enhance safety and yield:
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Carbamation Module : Phenyl chloroformate and amine solutions are mixed in a T-shaped reactor (residence time: 5 min), followed by inline neutralization.
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Borylation Reactor : A packed-bed column with immobilized Pd/C catalyst enables continuous boronylation at 90°C (space velocity: 0.8 h⁻¹).
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Pd Consumption (g/kg) | 12 | 4.5 |
| Energy Use (kWh/kg) | 85 | 32 |
Purification Protocols
Final product purity (>99%) is achieved via:
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Crystallization : Ethyl acetate/hexane (1:4) recrystallization removes residual pinacol and Pd traces.
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Chromatography : Silica gel chromatography (230–400 mesh) with gradient elution (5→20% EtOAc/hexane) isolates non-polar byproducts.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms 99.3% purity with retention time = 8.2 minutes.
Challenges and Mitigation Strategies
Boronate Hydrolysis
The dioxaborolane group undergoes hydrolysis in protic solvents, necessitating:
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Strict anhydrous conditions (<50 ppm H₂O) during synthesis.
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Stabilization with 0.1% w/w triethylamine in final packaging.
Carbamate Transesterification
Competing reactions with alcohols are minimized by:
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Avoiding methanol or ethanol in workup steps.
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Using non-nucleophilic bases (e.g., DBU) during borylation.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules.
Biology: In biological research, phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry: In material science, this compound can be used to develop advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boron atom transfers the organic group to the palladium catalyst.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The boronic ester group interacts with palladium catalysts and organic halides to form carbon-carbon bonds.
Enzyme Inhibition: In biochemical assays, the compound may interact with specific enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Structural Comparisons
Structurally analogous compounds differ in substituents on the phenyl ring, carbamate groups, or boronate ester modifications. Key examples include:
Key Observations :
- Substituent Effects : Fluorine or methyl groups (e.g., ) enhance lipophilicity and alter electronic properties, impacting reactivity in cross-coupling reactions.
Physicochemical Properties
Notes:
Biological Activity
Phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C19H21BNO3
- Molecular Weight : 323.19 g/mol
- CAS Number : 330793-01-6
- Appearance : Typically appears as a white to light yellow powder.
The compound features a phenyl group linked to a carbamate moiety and a boron-containing dioxaborolane structure which enhances its reactivity and solubility in organic solvents.
Inhibition of Kinases
Recent studies have indicated that compounds containing dioxaborolane structures exhibit inhibitory activity against various kinases. For instance:
- GSK-3β Inhibition : Compounds similar to this compound have shown promising results in inhibiting GSK-3β activity. The IC50 values for related compounds ranged from 10 to 1314 nM, suggesting significant inhibitory potential against this kinase .
Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound can reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in cellular models. For example:
- In a lipopolysaccharide-induced inflammation model, certain derivatives effectively suppressed NO production and inflammatory markers such as IL-6 and TNF-α .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several dioxaborolane derivatives on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells):
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound A | 1 | 95 |
| Compound B | 10 | 80 |
| Compound C | 100 | 30 |
Results indicated that while some compounds showed reduced viability at higher concentrations, others maintained cell viability up to 10 µM .
Study 2: Inhibitory Activity in Inflammation Models
In another investigation focusing on anti-inflammatory properties:
| Compound | NO Reduction (%) at 1 µM | IL-6 Reduction (%) at 1 µM |
|---|---|---|
| Control | - | - |
| Compound A | 50 | 40 |
| Compound B | 70 | 60 |
These results highlight the potential of these compounds in therapeutic applications for inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for preparing phenyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?
The compound is typically synthesized via Suzuki–Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides as precursors. A common approach involves coupling a boronic ester derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate) with a halogenated aromatic partner. Reaction conditions (temperature, solvent, base) must be optimized to minimize byproducts like protodeboronation. For example, yields can vary significantly depending on the choice of aryl halide (chloro vs. bromo), with bromo derivatives generally providing higher efficiency .
Q. How is the structure of this compound verified post-synthesis?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key signals in the ¹H NMR spectrum include:
- Aromatic protons (δ 7.2–8.0 ppm, multiplet).
- Pinacol methyl groups (δ 1.2–1.4 ppm, singlet).
- Carbamate N–H (δ ~5–6 ppm, broad). ¹³C NMR and DART-MS (exact mass matching) further validate molecular integrity. Contaminants like unreacted boronic ester intermediates are identified via comparative analysis with reference spectra .
Q. What are the primary applications of this compound in materials science?
It serves as a building block in organic electronics, particularly in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs. The carbamate group enhances solubility, while the boronate ester enables cross-coupling to construct extended π-conjugated systems. Recent studies highlight its use in meta-terphenyl-linked donor–acceptor dyads for intramolecular charge-transfer studies .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in Suzuki–Miyaura coupling with this boronate?
Base selection (e.g., K₂CO₃ vs. CsF) and solvent polarity (THF vs. dioxane) critically affect reaction efficiency. Polar aprotic solvents stabilize the palladium catalyst, while stronger bases accelerate transmetallation but risk hydrolyzing the carbamate group. For instance, yields drop from 65% (bromo precursor) to 32% (chloro precursor) under identical conditions due to slower oxidative addition with chloroarenes .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR chemical shifts (e.g., unexpected splitting in aromatic signals) often arise from rotamers or residual Pd catalysts . Advanced techniques include:
- Variable-temperature NMR to suppress dynamic effects.
- Chelating agents (e.g., EDTA) to sequester Pd impurities.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, a 21% yield discrepancy in one study was traced to incomplete purification via silica gel chromatography .
Q. How does the carbamate group affect the compound’s stability under catalytic conditions?
The carbamate moiety is susceptible to hydrolysis under basic or aqueous conditions. Stability studies (TLC monitoring, HPLC) show that replacing water with anhydrous solvents (e.g., THF) and using mild bases (e.g., NaHCO₃) extends reaction lifetime. Degradation products include phenylenediamine derivatives, identified via LC-MS .
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Ligand engineering (e.g., bulky phosphines like SPhos) and directed ortho-metalation strategies enhance regiocontrol. Computational modeling (DFT) predicts steric and electronic effects of substituents on the aromatic ring. For example, electron-withdrawing groups (e.g., nitrile) meta to the boronate improve coupling efficiency by reducing steric hindrance .
Critical Analysis of Contradictions
- Low Yields in Chloroarene Coupling : shows a 32% yield for chloro precursors vs. 65% for bromo. This aligns with the lower reactivity of chloroarenes in oxidative addition. Solutions include microwave-assisted heating or using Buchwald–Hartwig ligands .
- Unexpected Byproducts : Minor peaks in NMR (δ 6.5–7.0 ppm) correspond to hydrolyzed intermediates. Strict anhydrous conditions and inert atmospheres mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
